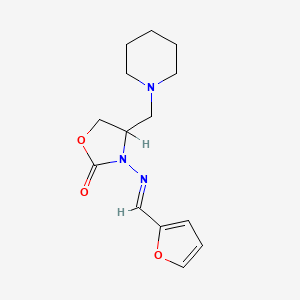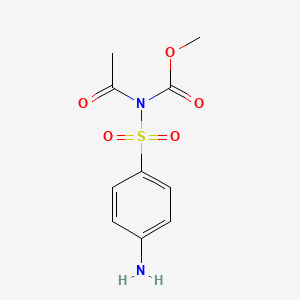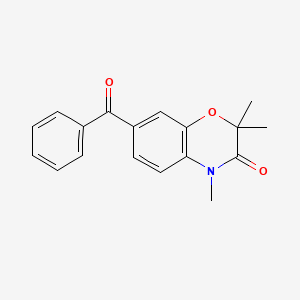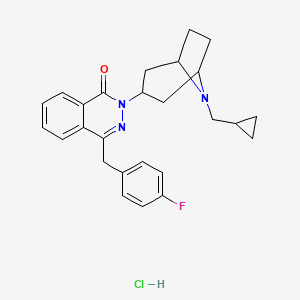![molecular formula C31H37ClN2O10S B12717412 (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol CAS No. 93665-56-6](/img/structure/B12717412.png)
(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common synthetic routes include:
Formation of the Core Structure: The initial step involves the synthesis of the benzobenzothiepin core, which is achieved through cyclization reactions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the appropriate piperazine derivative reacts with the core structure.
Attachment of the Propanol Group: The propanol group is attached via an etherification reaction, where the hydroxyl group of the propanol reacts with the appropriate leaving group on the piperazine ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and quality of the final product.
化学反応の分析
Types of Reactions
(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and piperazine groups, leading to the formation of ketones and N-oxides.
Reduction: Reduction reactions can occur at the double bond and the aromatic ring, resulting in the formation of saturated derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the piperazine nitrogen.
Esterification and Amidation: The carboxylic acid group can undergo esterification and amidation reactions to form esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions vary depending on the specific reaction but typically involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, substituted compounds, esters, and amides. Each product retains the core structure of the original compound but with modifications at specific functional groups.
科学的研究の応用
Chemistry
In chemistry, (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound for understanding the structure-activity relationships of similar molecules.
Medicine
In medicine, (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol is investigated for its potential therapeutic applications. Its interactions with biological targets make it a candidate for drug development and pharmacological studies.
Industry
In industry, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science, catalysis, and material science.
作用機序
The mechanism of action of (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol involves its interactions with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions lead to changes in the conformation and activity of the target molecules, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol include:
- (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]ethanol
- (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]butanol
- (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]methanol
Uniqueness
The uniqueness of (Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
93665-56-6 |
|---|---|
分子式 |
C31H37ClN2O10S |
分子量 |
665.2 g/mol |
IUPAC名 |
(Z)-but-2-enedioic acid;3-[4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazin-1-yl]propan-1-ol |
InChI |
InChI=1S/C23H29ClN2O2S.2C4H4O4/c24-19-6-7-23-20(17-19)21(16-18-4-1-2-5-22(18)29-23)28-15-13-26-11-9-25(10-12-26)8-3-14-27;2*5-3(6)1-2-4(7)8/h1-2,4-7,17,21,27H,3,8-16H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChIキー |
DDTVNLFOVZZFJV-SPIKMXEPSA-N |
異性体SMILES |
C1N(CCN(C1)CCOC2C3=C(SC4=CC=CC=C4C2)C=CC(=C3)Cl)CCCO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1CN(CCN1CCCO)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12717338.png)


![1-[6-chloro-2-(1-imidazol-1-ylethenyl)-3-methylphenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid](/img/structure/B12717373.png)










